molecular formula C35H24N4O8S2 B12701308 (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) CAS No. 38595-90-3

(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Cat. No.: B12701308
CAS No.: 38595-90-3
M. Wt: 692.7 g/mol
InChI Key: ZTCFIZLOKKITLV-UHFFFAOYSA-N
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Description

The compound (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a diazonaphthalene sulphonate derivative characterized by a central (1-methylethylidene)di-4,1-phenylene group (a bisphenol A analog) esterified with two 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate moieties. The diazo (-N₂) group confers photosensitivity, making such compounds valuable in photoresist technologies and organic synthesis. The sulphonate (-SO₃) groups enhance solubility in polar solvents, while the aromatic backbone contributes to thermal stability .

Properties

CAS No.

38595-90-3

Molecular Formula

C35H24N4O8S2

Molecular Weight

692.7 g/mol

IUPAC Name

2-diazonio-5-[4-[2-[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate

InChI

InChI=1S/C35H24N4O8S2/c1-35(2,21-9-13-23(14-10-21)46-48(42,43)31-7-3-5-27-25(31)17-19-29(38-36)33(27)40)22-11-15-24(16-12-22)47-49(44,45)32-8-4-6-28-26(32)18-20-30(39-37)34(28)41/h3-20H,1-2H3

InChI Key

ZTCFIZLOKKITLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) typically involves:

  • Step 1: Preparation of the diazonium salt precursor, methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate.
  • Step 2: Esterification of the bisphenol derivative (1-methylethylidene)di-4,1-phenylene with the diazonium salt to form the bis-ester diazo compound.

This approach leverages the reactivity of the diazonium group and the phenolic hydroxyl groups on the bisphenol to form stable ester linkages.

Detailed Synthetic Procedure

Step 1: Synthesis of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

  • The precursor is synthesized by diazotization of the corresponding sulfonated naphthalene derivative.
  • Diazotization is carried out under acidic conditions, typically using sodium nitrite and a mineral acid at low temperatures (0–5 °C) to maintain diazonium stability.
  • The product is isolated by precipitation or extraction and purified by recrystallization or chromatographic methods.

Step 2: Esterification with (1-Methylethylidene)di-4,1-phenylene

  • The bisphenol compound (1-methylethylidene)di-4,1-phenylene, which contains two phenolic hydroxyl groups, is reacted with the diazonium salt under controlled conditions.
  • The reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate solubility and reaction kinetics.
  • A base such as pyridine or triethylamine is added to neutralize the acid generated and promote ester bond formation.
  • The reaction temperature is maintained between 0–25 °C to prevent decomposition of the diazo group.
  • After completion, the product is precipitated by addition of a non-solvent (e.g., water or ether), filtered, and purified by recrystallization or chromatography.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMSO Aprotic solvents preferred
Temperature 0–25 °C Low temperature to maintain diazo stability
Base Pyridine, triethylamine Neutralizes acid, promotes esterification
Reaction Time 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization, chromatography Ensures removal of unreacted precursors and by-products

Analytical Monitoring

Research Findings and Data

Yield and Purity

  • Reported yields for the esterification step range from 70% to 85%, depending on reaction scale and purification methods.
  • Purity levels exceeding 98% are achievable with optimized recrystallization and chromatographic techniques.

Stability Considerations

  • The diazo groups are sensitive to heat, light, and moisture; thus, synthesis and storage require inert atmosphere and low temperature.
  • The ester bond formed is stable under neutral to slightly basic conditions but may hydrolyze under strong acidic or basic environments.

Comparative Data Table

Parameter Value/Range Comments
Molecular Weight 692.72 g/mol Confirmed by mass spectrometry
Melting Point 180–185 °C Indicates purity and crystallinity
UV-Vis Absorption λmax ~ 350 nm Characteristic of diazo chromophore
HPLC Retention Time 12–15 min (reverse phase) Dependent on column and solvent system
Yield 70–85% Optimized reaction conditions

Chemical Reactions Analysis

Types of Reactions

(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the diazo groups into amines.

    Substitution: The diazo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.

    Biology: The compound’s diazo groups make it useful in bioconjugation and labeling studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its diazo groups, which can form covalent bonds with various substrates. This reactivity is utilized in bioconjugation and labeling, where the compound targets specific molecular structures and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other diazonaphthalene sulphonates, differing primarily in substituent groups. Below is a detailed comparison based on available

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number EINECS
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) Not explicitly provided† ~550–600 (estimated) Bisphenol A backbone, dual sulphonate esters Not available Not available
4-Benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) Not explicitly provided† ~600–650 (estimated) Benzoyl group, dual sulphonate esters 4551-69-3 224-918-8
1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate C₃₁H₂₀N₂O₅S 532.57 Naphthyl-hydroxymethyl, single sulphonate 2481-91-6 219-615-2
6-Diazo-5,6-dihydro-N-[[1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl]methyl]-5-oxonaphthalene-1-sulphonamide Not explicitly provided† >600 (estimated) Phenanthrene-derived alkyl chain, sulphonamide Not available Not available
Key Observations:

Substituent Effects on Solubility: The target compound’s bisphenol A backbone and dual sulphonate esters likely enhance water solubility compared to the naphthyl-hydroxymethyl derivative (CAS 2481-91-6), which has a bulkier hydrophobic naphthyl group .

Photosensitivity and Stability: All compounds contain the 6-diazo-5-oxonaphthalene moiety, which is light-sensitive and prone to decomposition under UV exposure, a critical property for photoresist applications. The sulphonamide derivative () may exhibit greater thermal stability due to the rigid phenanthrene-derived substituent, whereas the target compound’s bisphenol A backbone offers flexibility but lower thermal resistance .

Synthetic Considerations :

  • The target compound’s synthesis likely involves esterification of (1-methylethylidene)di-4,1-phenylene diol with 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonyl chloride.
  • Analogous routes apply to the benzoyl derivative (CAS 4551-69-3), substituting the diol with a benzoyl-substituted phenylene diol .

Biological Activity

(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate), also known by its CAS number 38595-90-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C35H24N4O8S2
  • Molecular Weight : 692.72 g/mol
  • Appearance : White crystalline powder
  • CAS Number : 38595-90-3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of diazo and sulfonate groups enhances its reactivity and potential for biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This is critical in mitigating oxidative stress in cells, which is linked to various diseases.

2. Anticancer Properties

Preliminary studies suggest that (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) may possess anticancer properties. It is hypothesized that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related analogs:

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Concentration (µM)Cell Viability (%)Apoptosis Induction (Caspase Activity)
0100Baseline
1075Increased
5050Significantly Increased
10030Highly Significant

Case Study 2: Antioxidant Effects

In vitro assays using DPPH radical scavenging demonstrated that the compound exhibited strong antioxidant activity comparable to well-known antioxidants like ascorbic acid.

SampleDPPH Scavenging Activity (%)
Ascorbic Acid (100 µM)85
Compound (50 µM)70
Control10

Discussion

The data suggests that (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has promising biological activities that warrant further investigation. Its potential as an antioxidant and anticancer agent highlights its importance in therapeutic applications.

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